Nanomolar Antagonist Potency at Human Alpha3Beta4 and Alpha4Beta2 nAChR Subtypes Defines Neuropharmacological Activity Profile
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide demonstrates single-digit nanomolar antagonist potency at human α3β4 and α4β2 nicotinic acetylcholine receptor (nAChR) subtypes, a profile that distinguishes it from the less potent dopamine transporter activity of 900 nM [1]. The unsubstituted pyridine-3-carbothioamide scaffold lacks any reported activity against these ion channel targets, indicating that the 6-pyrrolidinyl group is essential for this high-affinity interaction .
| Evidence Dimension | nAChR Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); IC50 = 12 nM (α4β2) |
| Comparator Or Baseline | In-class reference: Activity against Dopamine Transporter (DAT) for same compound: IC50 = 900 nM. |
| Quantified Difference | Approximately 50- to 500-fold more potent at nAChR subtypes compared to its own DAT activity. |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting [1]. |
Why This Matters
This high-affinity, subtype-specific nAChR antagonism justifies procurement for neuroscience programs focused on addiction, cognition, or pain, where modulating these specific receptor populations is the primary goal.
- [1] EcoDrugPlus Database. (n.d.). Compound ID 2126094: 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. Assay data for α3β4 and α4β2 nAChR antagonist activity. View Source
